19-Hydroxyprogesterone

Vue d'ensemble

Description

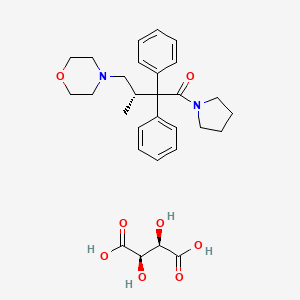

19-Hydroxyprogesterone is a man-made progestin hormone . It is used in pregnant women to help lower the risk of giving birth too early (preterm birth or giving birth less than 37 weeks of pregnancy) . It is a form of progestin, a manmade form of a female hormone called progesterone . It is used to lower the risk of premature birth in a woman who has already had one premature baby .

Synthesis Analysis

19-Hydroxyprogesterone has been synthesized in seven stages from pregnenolone with an overall yield of 11% . The synthesis involved the acetylation of pregnenolone with acetic anhydride in pyridine to obtain the acetate . The addition of the elements of hypobromous acid obtained directly in the reaction mixture by the decomposition of N-bromoacetate under acid conditions to the 5(6)-double bond of this compound took place with the formation mainly of the bromohydrin .

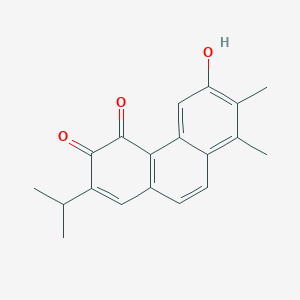

Molecular Structure Analysis

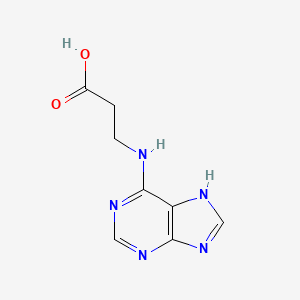

The molecular formula of 19-Hydroxyprogesterone is C21H30O3 . Its molecular weight is 330.46 .

Chemical Reactions Analysis

The utility of two reactions, derivatization by Girard’s reagents and 1,1-carbonyldiimidazole (CDI), for improving IM separation of steroid hormone isomers has been explored . These reactions are fast (≤30 min), simple (requiring only basic lab equipment/expertise), and low-cost .

Physical And Chemical Properties Analysis

19-Hydroxyprogesterone has a molecular weight of 330.46 . It should be stored at a temperature between 2-8°C .

Applications De Recherche Scientifique

Environmental Analysis

- Trace Analysis in Water : Shen et al. (2018) developed an analytical method for detecting natural and synthetic progestins, including 19-nortestosterone, 17α-hydroxyprogesterone, and progesterone derivatives, in environmental waters. This study highlights the environmental presence of these compounds, underscoring the need for further research on their ecological impact (Shen et al., 2018).

Cardiovascular Research

- Impact on Cardiovascular Risk Markers : Research by Sitruk-Ware (2000) found that 19-nortestosterone derivatives and 17-hydroxyprogesterones, including 19-hydroxyprogesterone, have varying effects on cardiovascular risk markers, influencing lipid changes and atheroma development (Sitruk-Ware, 2000).

Reproductive Health

- Role in Maternal and Fetal Medicine : Di Renzo et al. (2012) discussed the use of progesterone and its synthetic forms, including 17α-hydroxyprogesterone caproate (17 OHP-C), in preventing preterm birth and managing various gynecological pathologies (Di Renzo et al., 2012).

Chemical Synthesis

- Efficient Synthesis Process : Wang et al. (2022) developed a more efficient process for synthesizing 19-hydroxyprogesterone, enhancing yields and providing insights into the chemical mechanisms involved (Wang et al., 2022).

Neurodevelopmental Research

- Effects on Cognitive Flexibility : Willing and Wagner (2016) investigated the impact of 17α-hydroxyprogesterone caproate on cognitive flexibility in adulthood, highlighting potential developmental neurobehavioral effects (Willing & Wagner, 2016).

Pharmacology and Biochemistry

- Pharmacological Profile : Sitruk-Ware (2004) examined the pharmacological profile of progestins, including 19-hydroxyprogesterone, outlining the varied biological effects and therapeutic applications (Sitruk-Ware, 2004).

Endocrine Studies

- Role in Hormone Replacement Therapy : Schneider (2000) analyzed the role of antiandrogens, including derivatives of 17-hydroxyprogesterone, in hormone replacement therapy, emphasizing their impact on metabolic and cardiovascular health (Schneider, 2000).

Mécanisme D'action

Safety and Hazards

When handling 19-Hydroxyprogesterone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Research gaps and directions for the future include a better understanding of underlying neurohormonal mechanisms which may allow the creation of markers that will facilitate FHA diagnosis . Additionally, the synthesis of 19-Hydroxyprogesterone from pregnenolone with an overall yield of 11% suggests potential for further optimization and exploration .

Propriétés

IUPAC Name |

(8S,9S,10S,13S,14S,17S)-17-acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-13(23)17-5-6-18-16-4-3-14-11-15(24)7-10-21(14,12-22)19(16)8-9-20(17,18)2/h11,16-19,22H,3-10,12H2,1-2H3/t16-,17+,18-,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHWBGCIKMXLBI-NXMWLWCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975004 | |

| Record name | 19-Hydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

19-Hydroxyprogesterone | |

CAS RN |

596-63-4 | |

| Record name | 19-Hydroxyprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Hydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dihydroxyphenyl)-2-[[5-(2-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1210487.png)

![2-[3-(2-furanylmethyl)-4-imino-6,6-dimethyl-2-oxo-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B1210488.png)

![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-bis(oxidanyl)oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-3-oxidanyl-oxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-oxidanyl-oxolan-3-yl] hydrogen phosphate](/img/structure/B1210490.png)